6-Methoxy-pyridine-3-carboxylic acid is an aromatic carboxylic acid and a member of pyridines.
6-Methoxynicotinic acid
CAS No.: 66572-55-2
Cat. No.: VC20791872
Molecular Formula: C7H7NO3
Molecular Weight: 153.14 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 66572-55-2 |
---|---|
Molecular Formula | C7H7NO3 |
Molecular Weight | 153.14 g/mol |
IUPAC Name | 6-methoxypyridine-3-carboxylic acid |
Standard InChI | InChI=1S/C7H7NO3/c1-11-6-3-2-5(4-8-6)7(9)10/h2-4H,1H3,(H,9,10) |
Standard InChI Key | NVDJVEQITUWZDT-UHFFFAOYSA-N |
SMILES | COC1=NC=C(C=C1)C(=O)O |
Canonical SMILES | COC1=NC=C(C=C1)C(=O)O |
Introduction
The electronic properties of 6-methoxynicotinic acid would differ significantly from those of 6-methylnicotinic acid due to the electron-withdrawing nature of the methoxy group. While specific data for 6-methoxynicotinic acid is not provided in the search results, research on 6-methylnicotinic acid shows a frontier orbital energy gap of 5.4352 eV, making it a relatively soft and polarizable molecule compared to reference compounds like water and dimethyl furan .
For 6-methylnicotinic acid, molecular electrostatic potential (MESP) mapping reveals three major electron-rich regions around the two oxygen atoms and the nitrogen atom of the heterocyclic ring, while hydrogen atoms bear positive charges . The 6-methoxynicotinic acid would likely show a modified electron distribution pattern due to the electron-withdrawing effect of the methoxy group, potentially affecting its reactivity and intermolecular interaction capabilities.
Analytical Characterization Methods
For proper identification and characterization of 6-methoxynicotinic acid, several analytical techniques would be valuable. Based on methods used for similar compounds, the following approaches would be most informative:
Spectroscopic Analysis
Vibrational spectroscopy, including infrared (IR) and Raman techniques, would provide crucial information about the molecular structure and functional groups. For 6-methylnicotinic acid, DFT calculations have been used to analyze vibrational modes, which belong to the C1 point group with all 45 fundamental modes being IR active . Similar analysis for 6-methoxynicotinic acid would reveal characteristic vibrations of the methoxy group.
Nuclear Magnetic Resonance (NMR) spectroscopy would be invaluable for structural confirmation, as demonstrated in the analysis of 6-methyl nicotine in the search results . The methoxy group would show distinctive signals in both 1H and 13C NMR spectra, differentiating it clearly from 6-methylnicotinic acid.
Chromatographic Techniques
Mass spectrometry coupled with chromatographic separation (GC-MS or LC-MS) would provide definitive identification of 6-methoxynicotinic acid. The search results describe analytical approaches for related compounds, including gas chromatography coupled to MS (GC-MS) and liquid chromatography coupled to high-resolution tandem mass spectrometry (HRAM LC-MS2) . These techniques would reveal characteristic fragmentation patterns for 6-methoxynicotinic acid.
Citations Srivastava, R.K., Narayan, V., Prasad, O., & Sinha, L. (2012). Vibrational, Structural and Electronic properties of 6-methyl nicotinic acid by Density Functional Theory. Journal of Chemical and Pharmaceutical Research, 4(6): 3287-3296. National Institute of Standards and Technology. (n.d.). 6-Methylnicotinic acid. NIST Chemistry WebBook, NIST Standard Reference Database Number 69. Unknown authors. (2024). The emergence of a novel synthetic nicotine analog 6-methyl. Posted October 31, 2024. Mahan, J.E., & Williams, R.P. (1961). Preparation of 6-methylnicotinic acid. United States Patent Office, Patent No. 2,993,904.
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